molecular formula C12H15NO4 B8652170 3-(2-Pyridyl)-1,3-propanediol diacetate

3-(2-Pyridyl)-1,3-propanediol diacetate

Cat. No.: B8652170
M. Wt: 237.25 g/mol
InChI Key: UGXGFKYGAPFDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyridyl)-1,3-propanediol diacetate is a heterocyclic diacetate ester featuring a pyridyl substituent on the central carbon of a 1,3-propanediol backbone.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(3-acetyloxy-3-pyridin-2-ylpropyl) acetate

InChI

InChI=1S/C12H15NO4/c1-9(14)16-8-6-12(17-10(2)15)11-5-3-4-7-13-11/h3-5,7,12H,6,8H2,1-2H3

InChI Key

UGXGFKYGAPFDBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC(C1=CC=CC=N1)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Famciclovir (BRL 42810)

Structure: 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol diacetate . Key Differences:

  • Substituent : Famciclovir replaces the pyridyl group with a purine moiety linked via an ethyl chain. This modification enhances its antiviral activity, particularly against herpesviruses.
  • Applications : Approved for treating herpes zoster and genital herpes, Famciclovir demonstrates how diacetate esters with nucleobase substituents can serve as prodrugs, improving bioavailability .
  • Physical Properties : The purine group increases molecular weight (MW: 321.3 g/mol) and polarity compared to the pyridyl analog, affecting solubility and metabolic stability .

Propane-1,3-diyl Diacetate (CAS 628-66-0)

Key Differences:

  • Simplicity : Lacking substituents, this compound serves as a baseline for studying diacetate ester properties.
  • Applications : Used as a solvent or plasticizer due to its low polarity and high stability.
  • Chromatographic Behavior : Compared to substituted analogs, it exhibits lower resolution (Rs1 = 8.09 for 1,3-butanediol diacetate in chiral separations) .

Pentaerythritol Tetraacetate (CAS 597-71-7)

Structure : 2,2-Bis[(acetyloxy)methyl]-1,3-propanediol diacetate .
Key Differences :

  • Acetate Density : Four acetate groups increase MW (304.29 g/mol) and steric bulk, enhancing thermal stability.
  • Applications : Used in explosives (e.g., PETN derivatives) and polymers, highlighting how acetate multiplicity impacts functionality .

3-(Nitrophenyl)-1,3-Propanediol Diacetates

Structures :

  • 3-(o-Nitrophenyl)-1,3-propanediol diacetate
  • 3-(p-Nitrophenyl)-1,3-propanediol diacetate .
    Key Differences :
  • Electrophilic Substituents: Nitro groups introduce strong electron-withdrawing effects, altering reactivity in reduction and hydrolysis reactions. These compounds are intermediates in synthesizing aminophenol derivatives for dyes or pharmaceuticals.
  • Synthetic Utility : Separation via ether extraction relies on nitro group positioning, a strategy applicable to pyridyl analogs .

1,3-Propanediol, 2,2-Diethyl-, Diacetate (CAS 92714-07-3)

Structure : Central carbon with two ethyl groups .
Key Differences :

  • Steric Effects : Diethyl groups increase hydrophobicity and steric hindrance, reducing reaction rates in nucleophilic substitutions compared to pyridyl or nitro-substituted analogs.
  • Applications: Potential use in lubricants or coatings due to enhanced lipid solubility .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula MW (g/mol) Substituent Key Application Reference
3-(2-Pyridyl)-1,3-PD diacetate C12H14NO4 251.25* Pyridyl Pharmaceutical intermediate N/A
Famciclovir C14H19N5O4 321.33 Purine-ethyl Antiviral prodrug
Propane-1,3-diyl diacetate C7H12O4 160.17 None Solvent/plasticizer
Pentaerythritol tetraacetate C13H20O8 304.29 Four acetates Polymer/explosive precursor
3-(o-Nitrophenyl)-1,3-PD diacetate C13H14NO6 280.26 o-Nitrophenyl Dye intermediate

*Calculated based on molecular formula.

Table 2: Chromatographic Comparison (Chiral Separations)

Compound Rs1 (Resolution) T°C2 (Retention Time) Reference
1,3-Butanediol diacetate 8.09 2.43
1,2-Propanediol 1.73 0.62

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